Cas no 1599344-98-5 (N-(5-methoxypentyl)cyclohexanamine)

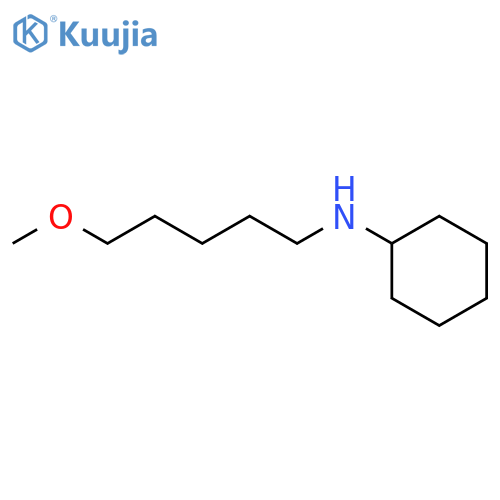

1599344-98-5 structure

商品名:N-(5-methoxypentyl)cyclohexanamine

N-(5-methoxypentyl)cyclohexanamine 化学的及び物理的性質

名前と識別子

-

- N-(5-methoxypentyl)cyclohexanamine

- EN300-800373

- 1599344-98-5

-

- インチ: 1S/C12H25NO/c1-14-11-7-3-6-10-13-12-8-4-2-5-9-12/h12-13H,2-11H2,1H3

- InChIKey: XWTCWCJHFPOYJD-UHFFFAOYSA-N

- ほほえんだ: O(C)CCCCCNC1CCCCC1

計算された属性

- せいみつぶんしりょう: 199.193614421g/mol

- どういたいしつりょう: 199.193614421g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 7

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

N-(5-methoxypentyl)cyclohexanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-800373-10.0g |

N-(5-methoxypentyl)cyclohexanamine |

1599344-98-5 | 95.0% | 10.0g |

$2393.0 | 2025-03-21 | |

| Enamine | EN300-800373-0.1g |

N-(5-methoxypentyl)cyclohexanamine |

1599344-98-5 | 95.0% | 0.1g |

$490.0 | 2025-03-21 | |

| Enamine | EN300-800373-1.0g |

N-(5-methoxypentyl)cyclohexanamine |

1599344-98-5 | 95.0% | 1.0g |

$557.0 | 2025-03-21 | |

| Enamine | EN300-800373-0.25g |

N-(5-methoxypentyl)cyclohexanamine |

1599344-98-5 | 95.0% | 0.25g |

$513.0 | 2025-03-21 | |

| Enamine | EN300-800373-2.5g |

N-(5-methoxypentyl)cyclohexanamine |

1599344-98-5 | 95.0% | 2.5g |

$1089.0 | 2025-03-21 | |

| Enamine | EN300-800373-5.0g |

N-(5-methoxypentyl)cyclohexanamine |

1599344-98-5 | 95.0% | 5.0g |

$1614.0 | 2025-03-21 | |

| Enamine | EN300-800373-0.05g |

N-(5-methoxypentyl)cyclohexanamine |

1599344-98-5 | 95.0% | 0.05g |

$468.0 | 2025-03-21 | |

| Enamine | EN300-800373-0.5g |

N-(5-methoxypentyl)cyclohexanamine |

1599344-98-5 | 95.0% | 0.5g |

$535.0 | 2025-03-21 |

N-(5-methoxypentyl)cyclohexanamine 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

1599344-98-5 (N-(5-methoxypentyl)cyclohexanamine) 関連製品

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬